Cas no 1593828-36-4 (1-(3-Aminopyridin-2-yl)prop-2-en-1-one)

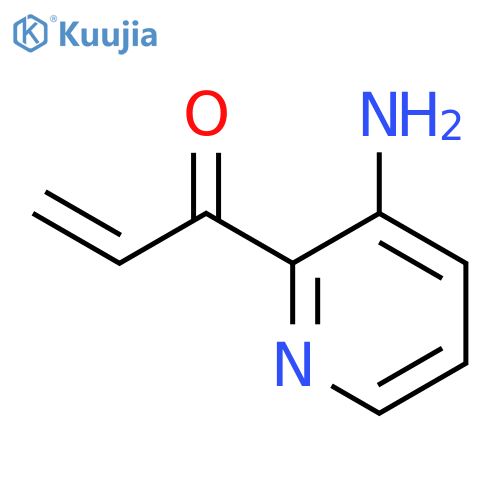

1593828-36-4 structure

商品名:1-(3-Aminopyridin-2-yl)prop-2-en-1-one

1-(3-Aminopyridin-2-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1593828-36-4

- EN300-795348

- 1-(3-Aminopyridin-2-yl)prop-2-en-1-one

-

- インチ: 1S/C8H8N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h2-5H,1,9H2

- InChIKey: UOHGEELLOUHLLA-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C)C1C(=CC=CN=1)N

計算された属性

- せいみつぶんしりょう: 148.063662883g/mol

- どういたいしつりょう: 148.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

1-(3-Aminopyridin-2-yl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795348-0.25g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 0.25g |

$972.0 | 2025-03-21 | |

| Enamine | EN300-795348-10.0g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 10.0g |

$4545.0 | 2025-03-21 | |

| Enamine | EN300-795348-0.5g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 0.5g |

$1014.0 | 2025-03-21 | |

| Enamine | EN300-795348-2.5g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 2.5g |

$2071.0 | 2025-03-21 | |

| Enamine | EN300-795348-0.1g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 0.1g |

$930.0 | 2025-03-21 | |

| Enamine | EN300-795348-5.0g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 5.0g |

$3065.0 | 2025-03-21 | |

| Enamine | EN300-795348-0.05g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 0.05g |

$888.0 | 2025-03-21 | |

| Enamine | EN300-795348-1.0g |

1-(3-aminopyridin-2-yl)prop-2-en-1-one |

1593828-36-4 | 95.0% | 1.0g |

$1057.0 | 2025-03-21 |

1-(3-Aminopyridin-2-yl)prop-2-en-1-one 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1593828-36-4 (1-(3-Aminopyridin-2-yl)prop-2-en-1-one) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬